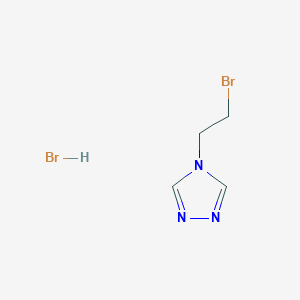

4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide

描述

Historical Context and Discovery

The development of 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide emerges from the broader historical evolution of triazole chemistry, which traces its origins to the pioneering work of J.A. Bladin in 1885, who first synthesized 1,2,4-triazoles and established the foundation for this heterocyclic compound class. The systematic exploration of triazole derivatives underwent substantial acceleration throughout the 20th century, driven by the recognition of their diverse biological activities and synthetic versatility. The specific synthesis and characterization of bromoalkyl-substituted triazole derivatives, including this compound, represents a more recent advancement in heterocyclic chemistry, reflecting the ongoing quest for functionalized molecular scaffolds with enhanced synthetic utility.

The chemical nomenclature "triazole" was originally coined by Bladin to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system with molecular formula C₂H₃N₃. Following this initial discovery, the chemistry of triazoles developed gradually and gained momentum with the establishment of several facile and convenient synthetic techniques, alongside recognition of their versatile interactions with biological systems. The development of alkylated triazole derivatives, particularly those containing halogen substituents like the bromoethyl functionality present in this compound, emerged from efforts to create reactive intermediates suitable for further synthetic transformations.

Contemporary research interest in this compound stems from its potential applications in medicinal chemistry and materials science, where the combination of the triazole core structure with the reactive bromoethyl substituent provides opportunities for diverse chemical modifications. The hydrobromide salt formation enhances the compound's handling characteristics and stability, making it more suitable for various synthetic applications and biological assays.

Taxonomical Position in Heterocyclic Chemistry

This compound occupies a specific position within the hierarchical classification of heterocyclic compounds, belonging to the broader category of nitrogen-containing heterocycles. Within this classification system, triazoles constitute a distinct subfamily of five-membered rings containing three nitrogen atoms, distinguishing them from other nitrogen heterocycles such as pyrroles, imidazoles, and pyrazoles. The compound specifically belongs to the 1,2,4-triazole isomeric form, where the three nitrogen atoms are positioned such that one nitrogen atom is separated from the other two by an interstitial carbon atom.

The structural framework of 1,2,4-triazoles exhibits substantial isomerism, with four triazole isomers conventionally divided into two pairs of tautomers. In the 1,2,3-triazoles, the three nitrogen atoms are adjacent, while in the 1,2,4-triazoles, an interstitial carbon separates one nitrogen atom from the others. Each category has two tautomers that differ by which nitrogen has a hydrogen bonded to it. The parent 1H-1,2,4-triazole represents a white powder solid with a melting point of 120-121°C and a boiling point of 260°C, exhibiting high solubility in water and organic solvents.

The chemical classification of this compound further extends to its functional group composition, incorporating both alkyl halide characteristics through the bromoethyl substituent and salt formation through the hydrobromide component. This dual functionality places the compound at the intersection of organobromide chemistry and heterocyclic salt chemistry, creating unique reactivity patterns and synthetic opportunities.

| Classification Level | Category | Specific Designation |

|---|---|---|

| Compound Class | Heterocyclic Compounds | Nitrogen-containing heterocycles |

| Ring System | Five-membered rings | 1,2,4-Triazole derivatives |

| Substitution Pattern | N-alkylated triazoles | 4-substituted triazoles |

| Functional Groups | Alkyl halides | Bromoethyl substituents |

| Salt Formation | Hydrobromide salts | Quaternary ammonium-type salts |

Significance in the Triazole Family

The significance of this compound within the triazole family stems from its unique combination of structural features that enhance both its synthetic utility and potential biological activity. Triazoles as a compound class have demonstrated substantial versatility as biologically active compounds commonly used as fungicides and plant retardants, while also finding applications in bioorthogonal chemistry due to their azide-like reactivity characteristics. The large number of nitrogen atoms in triazoles causes them to react similarly to azides, while the numerous free lone pairs make them useful as coordination compounds, although not typically as haptic ligands.

The 1,2,4-triazole core structure exhibits amphoteric behavior, being susceptible to both N-protonation and deprotonation in aqueous solution. The pKa of 1,2,4-triazolium (C₂N₃H₄⁺) is 2.45, while the pKa of the neutral molecule is 10.26. This acid-base behavior contributes to the compound's versatility in various chemical environments and synthetic transformations. The planar molecular structure of 1,2,4-triazole, with C-N and N-N distances falling into a narrow range of 136-132 picometers, reflects the aromaticity of the ring system.

Recent research has highlighted the therapeutic potential of triazole derivatives, particularly in antimicrobial applications. Studies have demonstrated that compounds containing 3-thio-1,2,4-triazole moieties show inhibition of Mycobacterium tuberculosis growth and survival, with structure-activity relationship studies identifying several potent analogs displaying low micromolar to nanomolar inhibitory activity. The bromoethyl substitution pattern in this compound provides a reactive handle for further derivatization, potentially enabling the synthesis of novel bioactive compounds.

The compound's position within the triazole family is further enhanced by its potential for regioselective alkylation reactions. Research has demonstrated that alkylsulfanyl-1,2,4-triazoles possess three nucleophilic sites (nitrogens) ready for reaction with electrophiles, with regioselectivity determined by steric and electronic factors. The pre-existing bromoethyl substitution in this compound modifies the electronic environment of the triazole ring, potentially influencing subsequent reactions and biological interactions.

Nomenclature and Identification Systems

The systematic nomenclature of this compound follows established conventions for heterocyclic compounds as defined by the International Union of Pure and Applied Chemistry. The compound name indicates the 4H-1,2,4-triazole core structure with a 2-bromoethyl substituent attached to the nitrogen at position 4, combined with hydrobromide to form the salt. The designation "4H" specifies the tautomeric form, indicating that the hydrogen atom is attached to the nitrogen at position 4 of the triazole ring.

The Chemical Abstracts Service has assigned this compound the registry number 1417360-85-0, providing a unique identifier within the global chemical database system. Additional identification codes include the MDL number MFCD27756482, which serves as an alternative database reference. The PubChem database has catalogued this compound under the Compound Identification Number 75485434, facilitating access to comprehensive chemical and biological information.

The molecular representation systems provide multiple methods for describing the compound's structure. The Simplified Molecular Input Line Entry System notation records the structure as "BrCCN1C=NN=C1.Br", indicating the bromoethyl chain connected to the triazole nitrogen, with the separate bromide ion. The International Chemical Identifier system generates the InChI string InChI=1S/C4H6BrN3/c5-1-2-8-3-6-7-4-8/h3-4H,1-2H2, providing a standardized structural representation.

| Identification System | Designation | Code/Number |

|---|---|---|

| Chemical Abstracts Service | CAS Registry Number | 1417360-85-0 |

| PubChem Database | Compound ID | 75485434 |

| MDL Information Systems | MDL Number | MFCD27756482 |

| SMILES Notation | Structural Code | BrCCN1C=NN=C1.Br |

| InChI System | Standard InChI | InChI=1S/C4H6BrN3/c5-1-2-8-3-6-7-4-8/h3-4H,1-2H2 |

The systematic naming conventions also recognize alternative nomenclature forms, including "4-(2-bromoethyl)-1,2,4-triazole hydrobromide" and "4H-1,2,4-triazole, 4-(2-bromoethyl)-, hydrobromide". These variations reflect different approaches to describing the same molecular structure while maintaining consistency with established chemical naming protocols.

Physical and chemical databases consistently report the molecular formula as C₄H₇Br₂N₃ with a molecular weight of 256.93 grams per mole. The compound exists as a crystalline solid under standard conditions, with storage recommendations typically specifying refrigerated conditions to maintain stability. The hydrobromide salt formation enhances the compound's water solubility compared to the free base form, making it more suitable for aqueous reaction conditions and biological applications.

属性

IUPAC Name |

4-(2-bromoethyl)-1,2,4-triazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3.BrH/c5-1-2-8-3-6-7-4-8;/h3-4H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONIPWLLQMFDAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=CN1CCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Alkylation of 4H-1,2,4-triazole with 2-Bromoethyl Bromide or Equivalent

- Reactants : 4H-1,2,4-triazole and 2-bromoethyl bromide or 2-bromoethylamine hydrobromide.

- Solvent : Common solvents include dichloromethane, ethanol, or acetonitrile.

- Conditions : The reaction is generally carried out under reflux or at controlled temperatures (often 0-40 °C) to optimize yield and selectivity.

- Acidic Environment : Hydrobromic acid or hydrobromide salts are used to facilitate salt formation and stabilize the product.

Specific Procedure Example

- Dissolve 4H-1,2,4-triazole in a suitable solvent.

- Add 2-bromoethylamine hydrobromide to the solution.

- Maintain the reaction temperature between -30 °C to room temperature (25 °C preferred).

- Stir the mixture for several hours (typically 4-6 hours) to ensure complete alkylation.

- Isolate the hydrobromide salt by filtration or crystallization.

- Purify by recrystallization from solvents such as ethanol or acetonitrile.

Industrial Scale Considerations

- Continuous flow reactors can be employed to improve control over reaction parameters such as temperature, concentration, and residence time, enhancing yield and purity.

- Use of triethylamine or other organic bases can provide basic conditions to neutralize byproducts and drive the reaction forward.

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Temperature | -30 °C to 40 °C | Optimal around 25 °C for stepwise control |

| Solvent | Dichloromethane, ethanol, acetonitrile | Dichloromethane preferred for solubility and reaction control |

| Molar Ratios | 1:1 to 1:4 (triazole : 2-bromoethylamine) | Excess alkylating agent improves yield |

| Reaction Time | 4 to 6 hours | Ensures complete conversion |

| Acid/Base Additives | Hydrobromic acid or hydrobromide salts; triethylamine | For salt formation and pH control |

- The synthesized compound is characterized by spectroscopic methods such as ^1H NMR, ^13C NMR, and IR spectroscopy.

- Typical ^1H NMR signals correspond to the triazole ring protons and the 2-bromoethyl substituent methylene protons.

- Elemental analysis confirms the molecular formula C4H7Br2N3.

- Purity and identity are further validated by mass spectrometry (LCMS) and melting point determination.

- Yields reported in literature typically range from moderate to good (35-70%), depending on reaction conditions and purification methods.

- Preparation of similar compounds such as 3-(2-bromoethyl)-4-methyl-4H-1,2,4-triazole hydrobromide involves analogous alkylation strategies but starting from methyl-substituted triazoles.

- The presence of substituents on the triazole ring can influence reactivity and reaction conditions.

| Step | Description | Conditions/Notes |

|---|---|---|

| Alkylation | 4H-1,2,4-triazole + 2-bromoethylamine hydrobromide | Solvent: DCM or ethanol; Temp: 0-40 °C |

| Salt Formation | Formation of hydrobromide salt | Acidic environment with HBr or hydrobromide salt |

| Purification | Recrystallization or filtration | Solvents: Ethanol, acetonitrile |

| Characterization | NMR, IR, LCMS, elemental analysis | Confirms structure and purity |

The preparation of 4-(2-bromoethyl)-4H-1,2,4-triazole hydrobromide is efficiently achieved through nucleophilic alkylation of 4H-1,2,4-triazole with 2-bromoethylamine hydrobromide under controlled acidic and temperature conditions. Optimized reaction parameters and purification techniques yield a pure hydrobromide salt suitable for further applications. This method is supported by diverse research findings and is adaptable for scale-up in industrial settings.

化学反应分析

Types of Reactions

4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Cyclization Reactions: The triazole ring can undergo cyclization reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like hydrobromic acid, bases like sodium hydroxide, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various triazole derivatives, while oxidation reactions can produce oxidized triazole compounds.

科学研究应用

Medicinal Chemistry

- Antiviral and Antifungal Properties : Research indicates that triazole derivatives can inhibit enzymes crucial for pathogen survival. 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide has shown potential in targeting specific biological pathways in pathogens .

- Anticancer Activity : Studies suggest that compounds within the triazole class exhibit significant anticancer properties by interacting with cellular mechanisms involved in tumor growth .

Agricultural Chemistry

- Agrochemical Development : The compound is utilized in the synthesis of fungicides and herbicides due to its biological activity against various plant pathogens. Its ability to modify biochemical pathways makes it a candidate for developing new agrochemicals .

Material Science

- Polymer Chemistry : this compound is used as a building block for synthesizing polymers with enhanced properties. Its reactivity allows for the incorporation into polymer matrices to improve mechanical strength and thermal stability .

Case Studies

作用机制

The mechanism of action of 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide involves its interaction with specific molecular targets and pathways. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition or activation of specific biochemical pathways. The triazole ring can also interact with various enzymes and receptors, modulating their activity and affecting cellular processes .

相似化合物的比较

Similar Compounds

2-Bromoethylamine hydrobromide: A similar compound with a bromoethyl group attached to an amine instead of a triazole ring.

2-Bromoethylammonium bromide: Another related compound with a bromoethyl group attached to an ammonium ion.

Uniqueness

4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The triazole ring enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical and biological applications.

生物活性

4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.

- Molecular Formula : C₅H₉Br₂N₃

- CAS Number : 1417360-85-0

- Structure : The compound features a bromoethyl group attached to the triazole ring, which is crucial for its biological reactivity.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites in proteins and DNA. This interaction can lead to modifications that alter the function of these biological molecules. Additionally, it may inhibit specific enzymes by binding to their active sites, thereby affecting various biochemical pathways .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi:

| Microorganism | Activity | Reference |

|---|---|---|

| Gram-positive bacteria | Effective | |

| Gram-negative bacteria | Moderate activity | |

| Fungi | Antifungal properties |

In particular, derivatives of triazoles have shown effectiveness against pathogens by inhibiting essential enzymes necessary for microbial survival.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have demonstrated its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- Mechanism : Induction of apoptosis via modulation of apoptotic markers such as caspases and Bcl-2 family proteins .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has shown anti-inflammatory properties. It influences cytokine release in peripheral blood mononuclear cells (PBMCs), reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

A study assessed the effectiveness of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited zones of inhibition comparable to standard antibiotics like ciprofloxacin . -

Evaluation of Cytotoxicity :

In vitro cytotoxicity tests on human PBMCs revealed that the compound had low toxicity at concentrations up to 100 µg/mL, with viability rates comparable to controls. This suggests a favorable safety profile for further therapeutic development . -

Anticancer Mechanism Investigation :

Research focused on the mechanism by which the compound induces apoptosis in cancer cells showed that it activates caspase pathways while downregulating anti-apoptotic proteins. This dual action enhances its potential as an anticancer agent .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Bromoethyl)-4H-1,2,4-triazole hydrobromide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, refluxing precursors in polar aprotic solvents (e.g., DMSO) with controlled heating (18–24 hours) followed by crystallization (water-ethanol mixtures) yields ~65% purity. Critical parameters include stoichiometric ratios, solvent choice, and post-reaction purification (e.g., reduced-pressure distillation) .

Q. Which analytical techniques are critical for characterizing the structural purity of this compound?

- Methodological Answer : Key techniques include:

- NMR/IR spectroscopy : To confirm functional groups (e.g., bromoethyl and triazole moieties).

- Single-crystal X-ray diffraction : Resolves bond lengths/angles (mean C–C = 0.005 Å, R factor = 0.031) and confirms stereochemistry .

- Elemental analysis : Validates empirical formula (e.g., bromine content via combustion analysis).

Advanced Research Questions

Q. How does the bromoethyl substituent influence the compound’s stability under varying pH or temperature?

- Methodological Answer : The bromoethyl group introduces hydrolytic susceptibility, particularly under acidic/basic conditions. Stability assays (e.g., accelerated degradation studies at 40°C/75% RH) combined with HPLC monitoring are recommended. Computational models (DFT) predict degradation pathways by analyzing bond dissociation energies .

Q. What strategies resolve discrepancies in reported biological activity data for triazole derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, concentration ranges). Mitigation strategies include:

- Standardized bioassays : Use consistent models (e.g., enzyme inhibition assays for angiotensin-converting enzyme) .

- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., bromoethyl vs. methyl groups) on IC50 values .

Q. How can computational methods optimize reaction pathways for synthesizing bromoethyl-triazole derivatives?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability. Reaction path search algorithms (e.g., GRRM) identify low-energy pathways, reducing trial-and-error experimentation. Coupling with experimental validation (e.g., in situ IR monitoring) enhances accuracy .

Q. What crystallography challenges arise during structural elucidation, and how are they addressed?

- Methodological Answer : Challenges include crystal polymorphism and solvent inclusion. Solutions involve:

- Solvent screening : Use mixed solvents (e.g., ethanol/water) for slow evaporation.

- Temperature gradients : Controlled cooling (0.5°C/min) improves crystal lattice integrity .

Q. How to design mechanistic studies for the compound’s biological activity (e.g., enzyme inhibition)?

- Methodological Answer : Employ:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。